

2-Cyano-4-nitropyridine: A Versatile Scaffold for Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Cyano-4-nitropyridine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-4-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in medicinal chemistry. Its unique electronic properties, stemming from the presence of both a cyano and a nitro group on the pyridine ring, render it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the potential applications of **2-Cyano-4-nitropyridine** in drug discovery, with a focus on its role in the development of anticancer, antimicrobial, and anti-inflammatory agents. We will delve into its chemical properties, explore its utility as a synthetic intermediate, and present detailed experimental protocols for the synthesis and biological evaluation of its derivatives. Furthermore, we will examine the structure-activity relationships of these compounds and discuss their mechanisms of action, providing a solid foundation for the rational design of novel therapeutics based on this privileged scaffold.

Introduction: The Strategic Advantage of the 2-Cyano-4-nitropyridine Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic placement of electron-withdrawing groups, such as the cyano and nitro moieties in **2-Cyano-4-nitropyridine**,

significantly modulates the reactivity and biological activity of the pyridine core. The cyano group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, while the nitro group, a strong electron-withdrawing group, enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. This inherent reactivity is a key asset for medicinal chemists, allowing for the facile introduction of various functional groups to explore chemical space and optimize pharmacological properties.

Derivatives of cyanopyridine have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[\[1\]](#)[\[2\]](#) The **2-Cyano-4-nitropyridine** scaffold, in particular, serves as a crucial starting material for a variety of bioactive compounds.[\[1\]](#)[\[3\]](#)

Physicochemical Properties and Synthesis

2-Cyano-4-nitropyridine is a yellow to pale yellow crystalline solid with a molecular formula of $C_6H_3N_3O_2$ and a molecular weight of 149.11 g/mol .[\[4\]](#) It is slightly soluble in water but soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[\[5\]](#)

Table 1: Physicochemical Properties of **2-Cyano-4-nitropyridine**

Property	Value	Reference(s)
CAS Number	19235-88-2	[4]
Molecular Formula	$C_6H_3N_3O_2$	[4]
Molecular Weight	149.11 g/mol	[4]
Appearance	Yellow to pale yellow crystalline solid	[4]
Melting Point	70-74 °C	[4]
Solubility	Slightly soluble in water; Soluble in DMSO, DMF	[5]

The synthesis of **2-Cyano-4-nitropyridine** can be achieved through several methods, with a common approach involving the reaction of 4-nitropyridine N-oxide with a cyanide source.[\[4\]](#)

Experimental Protocol: Synthesis of 2-Cyano-4-nitropyridine

A detailed synthesis procedure is as follows:

- A mixture of 20.0 g (0.14 mol) of 4-nitropyridine N-oxide and 18.0 g (0.14 mol) of dimethylsulfuric acid is stirred at 65-70 °C for 2 hours.
- The mixture is then left to stand in a refrigerator overnight to allow for solidification.
- The resulting solid is dissolved in 50 ml of water.
- A solution of 14.6 g (0.3 mol) of sodium cyanide in 100 ml of water is added dropwise with vigorous stirring under a nitrogen atmosphere at -7 to -8 °C.
- The reaction mixture is stirred at the same temperature for 7 hours.
- After standing at room temperature overnight, the precipitates are collected by filtration, washed with water, and dried.
- The crude product is recrystallized from isopropyl ether to yield yellow crystals of **2-Cyano-4-nitropyridine**.^[4]

Applications in Medicinal Chemistry

The **2-Cyano-4-nitropyridine** scaffold is a versatile starting point for the synthesis of a wide range of biologically active compounds. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The cyano group can also be transformed into other functional moieties, providing numerous avenues for structural diversification.

Anticancer Agents

The cyanopyridine scaffold is a prominent feature in many anticancer agents.^[6] Derivatives of **2-Cyano-4-nitropyridine** have shown promise as potent cytotoxic agents against various cancer cell lines.

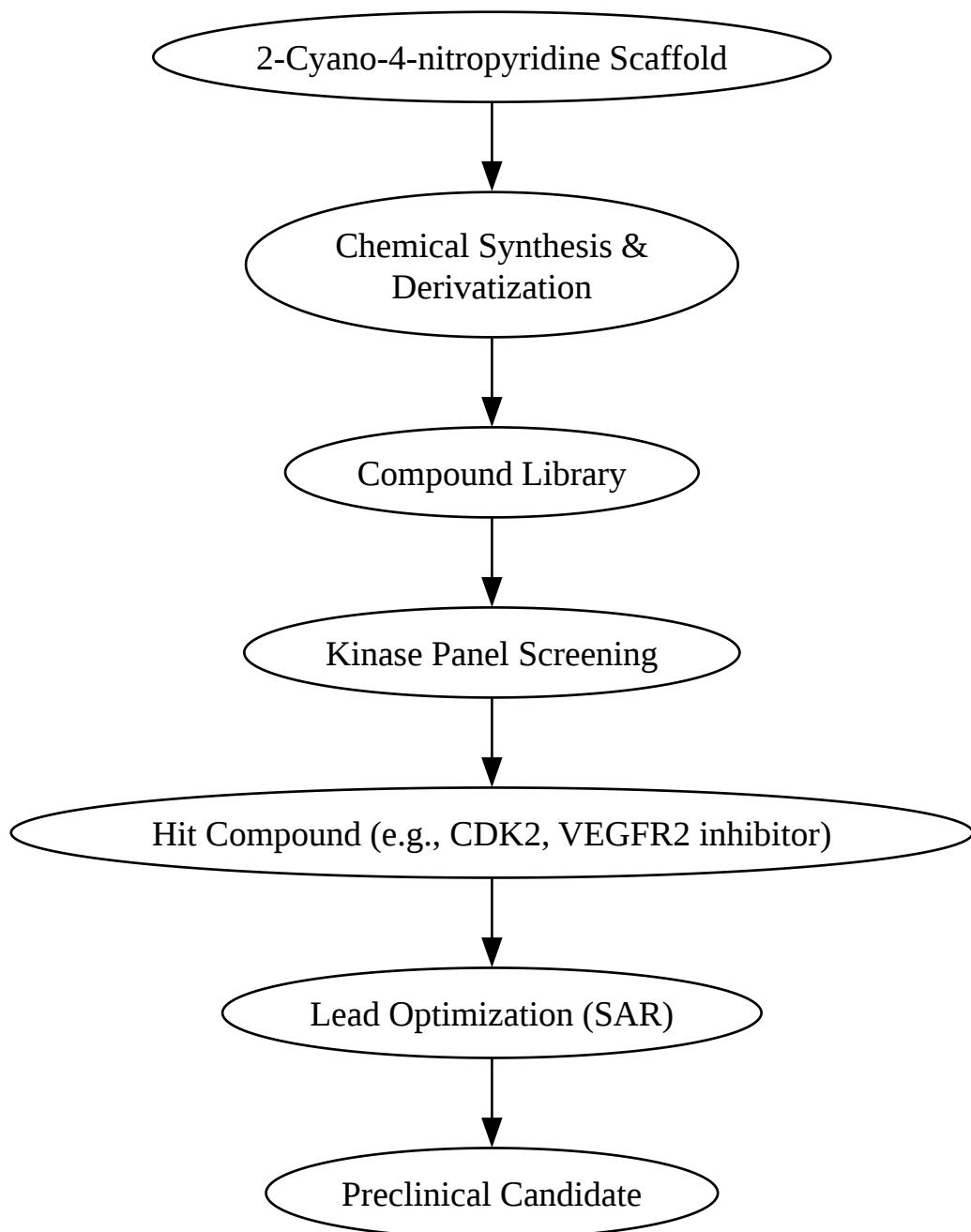
Table 2: Anticancer Activity of Selected Cyanopyridine Derivatives

Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference(s)
4b	A-549 (Lung)	0.00803	[3]
4e	A-549 (Lung)	0.0095	[3]
5a	MCF-7 (Breast)	1.77	[6]
5e	MCF-7 (Breast)	1.39	[6]
6b	HepG2 (Liver)	2.68	[6]
5a	HepG2 (Liver)	2.71	[6]
7	Caco-2 (Colorectal)	7.83	[7]

Note: The compounds listed are derivatives of the broader cyanopyridine class, highlighting the potential of this scaffold. Specific IC₅₀ values for direct derivatives of **2-Cyano-4-nitropyridine** are an active area of research.

The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as tubulin polymerization or the activity of protein kinases.[1]

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[8] The pyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[9][10] The 2-cyano group can form important hydrogen bonds within the ATP-binding pocket of kinases, while the rest of the molecule can be modified to achieve selectivity and potency.[11]



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Caption: Workflow for developing kinase inhibitors from **2-Cyano-4-nitropyridine**.

Antimicrobial Agents

Cyanopyridine derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.^{[3][12]} The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.

A general protocol for evaluating antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Antimicrobial Susceptibility Testing

- Prepare a stock solution of the test compound in DMSO.
- In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
- Inoculate each well with a standardized suspension of the microorganism.
- Include positive (microorganism with no compound) and negative (broth only) controls.
- Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Agents

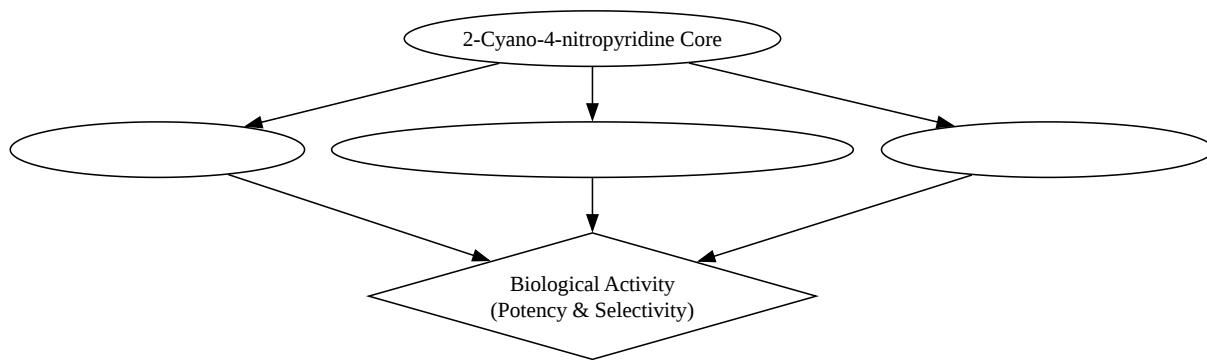
Certain cyanopyridine and pyrimidine analogues have been synthesized and evaluated for their anti-inflammatory properties.^[3] The mechanism of action for these compounds may involve the inhibition of inflammatory mediators or enzymes involved in the inflammatory cascade.

Structure-Activity Relationship (SAR) Insights

The biological activity of **2-Cyano-4-nitropyridine** derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. SAR studies have revealed several key insights:

- Substitution at the 4-position: The nitro group at the 4-position is a key feature, enhancing the electrophilicity of the ring. Its reduction to an amino group provides a handle for further derivatization, often leading to potent bioactive compounds.
- The 2-cyano group: The cyano group at the 2-position is crucial for the activity of many derivatives, particularly kinase inhibitors, where it can act as a hydrogen bond acceptor.^[11]

- Aromatic and heterocyclic substituents: The introduction of various aryl and heteroaryl moieties at different positions on the pyridine ring can significantly influence the potency and selectivity of the compounds. For example, in some anticancer derivatives, the presence of substituted phenyl rings enhances cytotoxic activity.[3]



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Caption: Key areas for SAR exploration on the **2-Cyano-4-nitropyridine** scaffold.

Future Perspectives and Conclusion

2-Cyano-4-nitropyridine represents a privileged scaffold with significant potential in medicinal chemistry. Its inherent reactivity and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutics. Future research in this area will likely focus on:

- Expansion of the chemical space: The synthesis of novel libraries of **2-Cyano-4-nitropyridine** derivatives with diverse substituents.
- Target identification and validation: Elucidating the specific molecular targets of these compounds to understand their mechanisms of action.

- Optimization of pharmacokinetic properties: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and bioavailability.

In conclusion, the **2-Cyano-4-nitropyridine** scaffold holds immense promise for the discovery and development of new drugs to address a range of unmet medical needs. Its versatility and the proven track record of the broader cyanopyridine class in medicinal chemistry underscore its importance as a key building block for the next generation of therapeutics.

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